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molecular formula C8H9NO3 B190154 Methyl 2-amino-5-hydroxybenzoate CAS No. 1882-72-0

Methyl 2-amino-5-hydroxybenzoate

Cat. No. B190154
M. Wt: 167.16 g/mol
InChI Key: DWBKSTKVIIRFHL-UHFFFAOYSA-N
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Patent
US05532138

Procedure details

To a stirred solution of NaH (washed three times with dry THF to remove oil, 0.145 g, 1.1 eq) in dry DMF (5 mL, CaH2 dried), 420 mg of methyl 3-hydroxy- 6-aminobenzoate (E) was added in 3 mL of DMF immediately followed by MeI (443 mg [0.195 m], 1.2 eq), and stirred at room temperature under argon for 16 hr, at which time TLC indicated the absence of E. 200 mL of CH2Cl2 was added and the mixture was extracted with brine (5×100 ml); the organic solvent was evaporated; the crude product was added to 200 mg of NaOH in 5 mL of water; and the reaction mixture was heated at 70° C. for 2 hr. The reaction mixture was neutralized to pH 7.0 with dilute HCl and extracted with CH2Cl2 (5×25 mL). The organic layer was dried over Na2SO4 and evaporated under reduced pressure to yield crude product, which was applied to silica gel (230-400 mesh and eluted with EtOAc/MeOH, 50:1) to yield product 39, 206 mg (yield 45%).
Name
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
443 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([C:11]([NH2:14])=[CH:12][CH:13]=1)[C:7]([O:9]C)=[O:8].CI.[CH2:17](Cl)Cl>CN(C=O)C>[CH3:17][O:3][C:4]1[CH:5]=[C:6]([C:11]([NH2:14])=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
420 mg
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C(=CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
443 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under argon for 16 hr, at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with brine (5×100 ml)
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
ADDITION
Type
ADDITION
Details
the crude product was added to 200 mg of NaOH in 5 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
and the reaction mixture was heated at 70° C. for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (5×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield crude product, which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C(=CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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